molecular formula C27H25FN4OS B2483670 2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894879-97-1

2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2483670
CAS RN: 894879-97-1
M. Wt: 472.58
InChI Key: VOYVBYCTGBGTBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide involves multi-step chemical reactions, often starting from readily available substrates. For example, a library of 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one compounds, sharing a similar structural motif, was prepared on SynPhase Lanterns, highlighting the flexibility and diversity of synthetic approaches in accessing spirocyclic compounds (Feliu et al., 2004).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a spirocyclic framework, incorporating multiple heteroatoms (N, S) and aromatic units, which significantly influence their physical and chemical properties. Structural elucidation often involves crystallographic analysis to confirm the precise geometry and conformation of these molecules. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide provided insights into its molecular arrangement, underscoring the importance of structural analysis in understanding compound behavior (Lu et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide and related compounds can be influenced by the presence of functional groups, which can participate in various organic transformations. For example, the electrophilic ipso-iodocyclization of N-(4-methylphenyl)propiolamides led to the selective synthesis of 8-methyleneazaspiro[4,5]trienes, demonstrating the potential for engaging in complex chemical reactions to explore new chemical space (Yu et al., 2008).

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Antiviral Activity : Compounds with the spirothiazolidinone scaffold, similar in structural complexity to the queried compound, have been synthesized and evaluated for their antiviral activity. For instance, certain derivatives have exhibited strong activity against the influenza A/H3N2 virus and the human coronavirus 229E, indicating the potential of such structures in developing new classes of antiviral molecules (Apaydın et al., 2020). Further, new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides have shown significant antiviral properties against influenza A/H3N2 virus, highlighting the relevance of spiro compounds in antiviral drug development (Apaydın et al., 2021).

  • Antimicrobial Activity : Fluorinated compounds, akin to the one inquired about, have been prepared and assessed for their antifungal and antibacterial activities. These studies have found several compounds highly active against fungi and Gram-positive microorganisms, with a few also displaying activity against Gram-negative strains (Carmellino et al., 1994). This suggests that the compound , by virtue of its fluorinated phenyl component and structural complexity, may also hold antimicrobial potential.

Anticonvulsant and Anticancer Applications

  • Anticonvulsant Activity : Research on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, which share structural motifs with the queried compound, have been synthesized and tested for their anticonvulsant activity. Compounds with fluoro and trifluoromethyl substituents exhibited enhanced anticonvulsant activity, suggesting the influence of such substitutions on biological activity (Obniska et al., 2006).

  • Anticancer Activity : The incorporation of fluorophenyl groups in compounds has been associated with potent anticancer activity. For example, compounds with the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have shown significant anti-coronavirus activity, and by analogy, compounds with similar structures may be explored for their anticancer potential, particularly against specific targets (Apaydın et al., 2019).

properties

IUPAC Name

3-benzylsulfanyl-N-(4-fluorophenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4OS/c28-22-11-13-23(14-12-22)29-26(33)32-17-15-27(16-18-32)30-24(21-9-5-2-6-10-21)25(31-27)34-19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYVBYCTGBGTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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